
2-Bromo-1,1,1-trifluoroethane
Overview
Description
2-Bromo-1,1,1-trifluoroethane is a halogenated hydrocarbon with the molecular formula C₂H₂BrF₃ and a molecular weight of 162.94 g/mol . It is also known as 2,2,2-trifluoroethyl bromide. This compound is characterized by its high volatility and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1,1,1-trifluoroethane can be synthesized through the bromination of 1,1,1-trifluoroethane. The reaction typically involves the use of bromine (Br₂) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure the selective bromination of the trifluoroethane .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. The reaction is conducted in reactors designed to handle the exothermic nature of the bromination reaction. The product is then purified through distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,1,1-trifluoroethane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as iodide (I⁻) to form 2-iodo-1,1,1-trifluoroethane.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of the bromine atom with iodine.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used to induce elimination reactions.
Major Products
Substitution Reactions: The major product is 2-iodo-1,1,1-trifluoroethane.
Elimination Reactions: The major products are alkenes, depending on the specific reaction conditions.
Scientific Research Applications
Medical Applications
Inhalation Anesthetic:
One of the primary applications of 2-bromo-1,1,1-trifluoroethane is as an inhalation anesthetic. It is recognized for its effectiveness in inducing and maintaining anesthesia during surgical procedures. Halothane provides a smooth induction and can achieve surgical anesthesia at lower concentrations compared to other agents like chloroform or ether. Studies have shown that halothane allows for rapid recovery without significant adverse effects on kidney or liver functions after prolonged use .
Case Study: Anesthetic Efficacy
In a study involving various animal models (rabbits, dogs, and monkeys), halothane demonstrated a rapid induction to full surgical anesthesia with minimal side effects. The concentration required for light anesthesia was found to be between 5.0-7.0 mg percent, while deep surgical anesthesia required 18-25 mg percent . The absence of cardiac irregularities during electrocardiogram monitoring further supports its safety profile.
Chemical Synthesis
Synthesis of Multi-Halogenated Compounds:
this compound serves as a precursor in the synthesis of multi-halogenated compounds. Recent research highlights its utility in producing aryl fluoroalkenyl ethers through reactions with phenols in the presence of strong bases like KOH. This reaction pathway allows for the construction of highly halogenated compounds that can be further functionalized for various applications .
Data Table: Synthesis Yields
Reaction Component | Yield (%) | Notes |
---|---|---|
Aryl Fluoroalkenyl Ether | 70 | Derived from halothane and phenols |
Multi-Halogenated Alkenes | Moderate to Good | Varies based on substituent compatibility |
Environmental and Safety Considerations
Toxicological Profile:
While halothane is effective as an anesthetic and in chemical synthesis, it is important to consider its toxicological effects. Evidence suggests that exposure can lead to developmental disorders; hence, safety measures must be implemented during handling . The compound is classified as causing skin irritation and serious eye irritation upon contact .
Toxicity Data Table
Toxicity Endpoint | Value | Source |
---|---|---|
Skin Irritation | H315 | EC Directives |
Eye Irritation | H319 | EC Directives |
Developmental Disorders | Yes | Experimental Evidence |
Mechanism of Action
The mechanism of action of 2-Bromo-1,1,1-trifluoroethane involves its interaction with various molecular targets. In biological systems, it can inhibit the synthesis of neurotransmitters such as 5-hydroxytryptamine by interfering with the enzyme tryptophan hydroxylase . This inhibition is believed to be independent of its anesthetic effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane): Used as an inhalation anesthetic.
1,1,1-Trifluoro-2-iodoethane: Used in organic synthesis.
1,1,1-Trifluoro-3-iodopropane: Another fluorinated compound used in chemical research.
Uniqueness
2-Bromo-1,1,1-trifluoroethane is unique due to its specific combination of bromine and trifluoromethyl groups, which imparts distinct chemical reactivity and physical properties. Its high volatility and reactivity make it a valuable intermediate in the synthesis of various fluorinated compounds .
Biological Activity
2-Bromo-1,1,1-trifluoroethane, commonly known as Halothane, is a halogenated hydrocarbon with significant biological activity. This compound has been studied for its potential effects on various biological systems, including its antibacterial properties and mechanisms of action in inhibiting protein synthesis. This article consolidates recent research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound has the chemical formula C₂HBrClF₃. Its structure consists of a carbon backbone with multiple halogen substituents, which contribute to its reactivity and biological interactions. The presence of bromine and fluorine atoms enhances its electrophilic character, making it a useful building block in organic synthesis and medicinal chemistry.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of this compound. It has been shown to inhibit the growth of various bacterial strains by interfering with protein synthesis. Specifically, this compound binds to ribosomes, effectively disrupting the translation process necessary for bacterial proliferation .
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 4 |
Escherichia coli | 8 |
Pseudomonas aeruginosa | 16 |
The data indicates that this compound exhibits varying degrees of effectiveness against different bacterial strains. The MIC values suggest that it is particularly potent against Staphylococcus aureus.
The mechanism through which this compound exerts its antibacterial effects involves the inhibition of protein synthesis. This is achieved by binding to the ribosomal subunits and preventing the proper assembly of polypeptides . The compound's halogenated structure plays a crucial role in enhancing its binding affinity to ribosomal RNA.
Study on Antibacterial Efficacy
In a study conducted by researchers at [source], the antibacterial efficacy of this compound was evaluated against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that this compound not only inhibited MRSA growth but also showed synergistic effects when combined with conventional antibiotics such as tetracycline.
Table 2: Synergistic Effects with Antibiotics
Antibiotic | MIC Alone (μg/mL) | MIC with this compound (μg/mL) |
---|---|---|
Tetracycline | 16 | 4 |
Ciprofloxacin | 8 | 2 |
This study underscores the potential use of this compound as an adjunct therapy in treating resistant bacterial infections.
Toxicological Considerations
Despite its antibacterial properties, it is essential to consider the toxicological profile of this compound. Prolonged exposure to this compound can lead to serious health risks including carcinogenicity and neurotoxicity . Therefore, safety measures must be implemented when handling this chemical in laboratory settings.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-bromo-1,1,1-trifluoroethane, and what experimental conditions optimize yield?
- Methodological Answer : The compound can be synthesized via halogen exchange reactions using brominating agents (e.g., HBr or PBr₃) with 1,1,1-trifluoroethane precursors. Optimal conditions involve anhydrous environments and catalysts like Lewis acids (e.g., AlCl₃) to enhance reactivity. Thermodynamic data (ΔHf = -694.5 kJ/mol) from the CRC Handbook support reaction feasibility calculations .
Q. How do the thermodynamic properties of this compound influence its stability in storage and reactions?
- Data-Driven Answer : Key properties include boiling point (~6.9°C extrapolated from chloro-analog data) and enthalpy of formation (-694.5 kJ/mol) . Low boiling points necessitate cryogenic storage, while high thermal stability (evident in fluorinated hydrocarbons) allows use in high-temperature reactions like cyclopropanation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Safety Guidance : The compound is classified as an HBFC (hydrobromofluorocarbon) with restricted use (0.1% limit under international agreements) . Use fume hoods, PPE, and avoid exposure to sparks (risk of toxic HBr release). Toxicity studies in rats show hepatotoxic and reproductive effects at high doses, necessitating strict exposure controls .
Advanced Research Questions
Q. How does this compound serve as a precursor in stereoselective cyclopropanation reactions?
- Mechanistic Insight : Though not directly a carbene donor, it can generate reactive intermediates (e.g., via dehydrohalogenation) for cyclopropanation. Myoglobin-catalyzed systems paired with 2-diazo-1,1,1-trifluoroethane (DTE) achieve >90% enantioselectivity, suggesting analogous bromo-compounds could be optimized for similar applications .
Q. What metabolic pathways are observed for halogenated ethanes like this compound in model organisms?
- Metabolite Analysis : In rats, 24-hour urinary metabolites include trifluoroacetic acid (14%) and trifluoroacetaldehyde hydrate (26%), indicating oxidative dehalogenation via cytochrome P450 enzymes. No covalent binding to hepatic proteins was detected, contrasting with chloro-analogs that show higher carcinogenic potential .
Q. Can computational models predict the solubility and reactivity of this compound in mixed refrigerant systems?
- Modeling Approach : Group contribution methods with the Peng-Robinson equation predict vapor-liquid equilibria. For example, binary interaction parameters for similar fluorinated ethanes (e.g., R143a + R125) validate the model’s applicability to bromo-derivatives .
Q. How do regulatory classifications impact the use of this compound in research?
- Regulatory Analysis : Listed under the Montreal Protocol as an HBFC with a 0.1% usage cap in aerosol solvents . Researchers must document alternatives or justify necessity under "essential use" exemptions, referencing IARC’s Group 3 classification (not carcinogenic to humans) .
Q. What methodologies resolve contradictions in toxicological data between bromo- and chloro-trifluoroethane analogs?
- Data Reconciliation : Comparative studies using in vitro microsomal assays and in vivo rodent models highlight chloro-derivatives’ higher mutagenicity (via trifluoroacetyl chloride intermediates). Bromo-analogs show lower bioaccumulation due to faster renal excretion .
Q. Which analytical techniques are most effective for quantifying trace impurities in this compound?
- Analytical Workflow : Gas chromatography (GC) with electron capture detection (ECD) achieves ppb-level sensitivity for halogenated impurities. ¹⁹F NMR spectroscopy identifies metabolic byproducts like trifluoroacetaldehyde hydrate .
Q. How do structural modifications (e.g., Br → Cl substitution) alter the environmental persistence of halogenated ethanes?
Properties
IUPAC Name |
2-bromo-1,1,1-trifluoroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrF3/c3-1-2(4,5)6/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNJHEHAYZJBHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074324 | |
Record name | 2-Bromo-1,1,1-trifluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
421-06-7, 30283-91-1 | |
Record name | 2-Bromo-1,1,1-trifluoroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=421-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1,1,1-trifluoroethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, bromotrifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030283911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-1,1,1-trifluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1,1,1-trifluoroethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.366 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BROMO-1,1,1-TRIFLUOROETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L33M92UWM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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